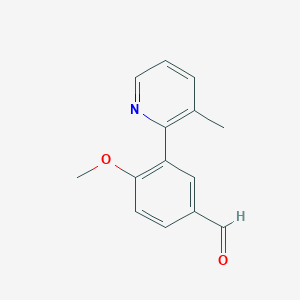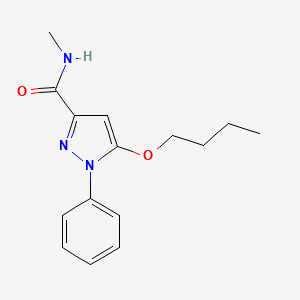![molecular formula C13H15FN4O B13937588 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a piperazine ring at the 8th position of the naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core and a fluorine atom at the 6th position.
Norfloxacin: Another fluoroquinolone with structural similarities, used to treat bacterial infections.
Ofloxacin: A broad-spectrum antibiotic with a similar mechanism of action.
Uniqueness
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methoxy group, and piperazine ring enhances its pharmacokinetic profile, making it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H15FN4O |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
7-fluoro-2-methoxy-8-piperazin-1-yl-1,5-naphthyridine |
InChI |
InChI=1S/C13H15FN4O/c1-19-11-3-2-10-12(17-11)13(9(14)8-16-10)18-6-4-15-5-7-18/h2-3,8,15H,4-7H2,1H3 |
InChI-Schlüssel |
YMSYQWVIGFJSTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


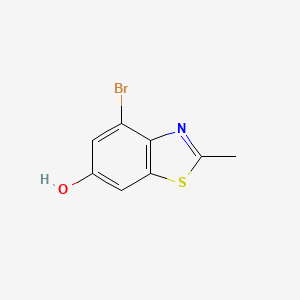
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
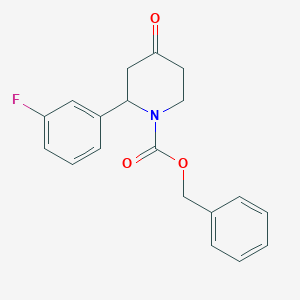
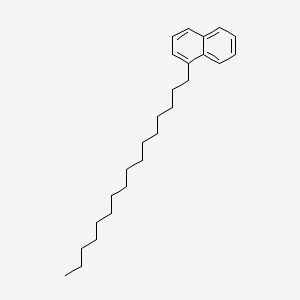
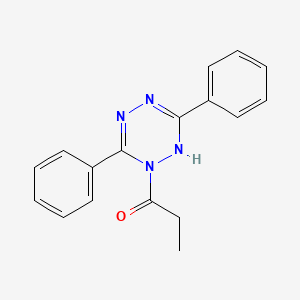
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
